molecular formula C11H6ClF3O2S B1398016 Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate CAS No. 617706-21-5

Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

Cat. No. B1398016
CAS RN: 617706-21-5
M. Wt: 294.68 g/mol
InChI Key: CTCZMBFSZZMXDA-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C11H7F3O2S . It is a derivative of benzo[b]thiophene, a five-membered heterocyclic compound containing a sulfur atom . This compound is used in the field of medicinal chemistry and has a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . A specific synthesis method for “Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of “Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” includes a benzo[b]thiophene core, which is a five-membered ring made up of one sulfur atom . It also contains a carboxylate group and a trifluoromethyl group .


Physical And Chemical Properties Analysis

“Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” has a molecular weight of 260.23 . Further physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Medicinal Chemistry Drug Development

“Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate” may have potential applications in medicinal chemistry due to the therapeutic importance of synthetic thiophene derivatives. These compounds have been reported to possess a wide range of therapeutic properties, making them effective drugs for various diseases .

Material Science Polymer Synthesis

The unique structure of thiophene derivatives makes them suitable for use in material science, particularly in the synthesis of conductive polymers. These polymers have applications in electronic devices due to their semiconducting properties .

Crop Protection Pesticide Formulation

Fluorinated organic chemicals, such as “Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate”, are increasingly important in the crop protection industry. Over 50% of pesticides launched in the last two decades have been fluorinated, indicating potential use for this compound in developing new pest control solutions .

Organic Synthesis Building Block

This compound could serve as a building block in organic synthesis, allowing for functionalization through various reactions such as lithiation followed by trapping with electrophiles .

properties

IUPAC Name

methyl 5-chloro-3-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3O2S/c1-17-10(16)9-8(11(13,14)15)6-4-5(12)2-3-7(6)18-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCZMBFSZZMXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of compound 11c (1.5 g, 6.62 mmol), methyl 2-mercaptoacetate 11d (0.6 mL, 6.62 mmol), and Et3N (1.2 mL, 8.6 mmol) in acetonitrile (12 mL) was heated at 75° C. for 4 h. The reaction was diluted with EtOAc and water. The organic layer was concentrated and purified by flash column chromatography (silica gel, 10% EtOAc/hexanes) to provide compound 11e.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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